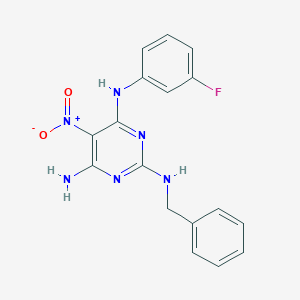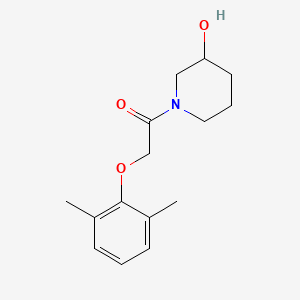![molecular formula C23H31N3O B12495997 1-[1-(2-Methoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B12495997.png)
1-[1-(2-Methoxybenzyl)piperidin-4-yl]-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[(2-METOXIFENIL)METIL]PIPERIDIN-4-IL}-4-FENILPIPERAZINA es un compuesto orgánico complejo que pertenece a la clase de derivados de piperazina. Los derivados de piperazina son conocidos por su amplia gama de aplicaciones en química medicinal debido a sus actividades biológicas. Este compuesto, en particular, ha despertado interés por sus potenciales propiedades terapéuticas y su papel como bloque de construcción en la síntesis orgánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-{1-[(2-METOXIFENIL)METIL]PIPERIDIN-4-IL}-4-FENILPIPERAZINA normalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de piperidina: El anillo de piperidina se puede sintetizar mediante una reacción de Mannich, donde un aldehído, una amina secundaria y una cetona se hacen reaccionar juntas en condiciones ácidas.
Introducción del grupo metoxifenilo: El grupo metoxifenilo se puede introducir mediante una reacción de sustitución nucleofílica, donde un haluro de metoxifenilo reacciona con el derivado de piperidina.
Formación del anillo de piperazina: El paso final implica la formación del anillo de piperazina mediante una reacción de ciclización, donde el compuesto intermedio se trata con un reactivo adecuado en condiciones básicas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la detección de alto rendimiento de las condiciones de reacción y el uso de catalizadores para mejorar el rendimiento y la selectividad.
Análisis De Reacciones Químicas
Tipos de reacciones
1-{1-[(2-METOXIFENIL)METIL]PIPERIDIN-4-IL}-4-FENILPIPERAZINA experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio para obtener derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde se introducen grupos funcionales como haluros o grupos alquilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo y peróxido de hidrógeno en condiciones ácidas o básicas.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio e hidrogenación catalítica.
Sustitución: Haluros de alquilo, haluros de arilo y nucleófilos como aminas o tioles.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen N-óxidos, derivados reducidos y derivados de piperazina sustituidos, que se pueden utilizar posteriormente en diversas aplicaciones.
Aplicaciones Científicas De Investigación
1-{1-[(2-METOXIFENIL)METIL]PIPERIDIN-4-IL}-4-FENILPIPERAZINA tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Se investiga por sus potenciales efectos terapéuticos, particularmente en el tratamiento de trastornos neurológicos y condiciones psiquiátricas.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de diversos productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 1-{1-[(2-METOXIFENIL)METIL]PIPERIDIN-4-IL}-4-FENILPIPERAZINA implica su interacción con objetivos moleculares y vías específicas:
Objetivos moleculares: El compuesto puede interactuar con receptores de neurotransmisores, enzimas y canales iónicos, modulando su actividad.
Vías involucradas: Puede influir en las vías de señalización relacionadas con la neurotransmisión, la proliferación celular y la apoptosis, lo que lleva a los efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos similares
- 1-(2-Metoxifenil)piperazina
- 1-(4-Metoxifenil)piperazina
- 1-(2,3-Diclorofenil)piperazina
Singularidad
1-{1-[(2-METOXIFENIL)METIL]PIPERIDIN-4-IL}-4-FENILPIPERAZINA es única debido a sus características estructurales específicas, que confieren actividades biológicas y utilidad sintética distintas en comparación con otros derivados de piperazina. Su combinación de los grupos metoxifenilo y fenilpiperazina proporciona un único farmacóforo que se puede explotar para diversas aplicaciones en química medicinal y desarrollo de fármacos.
Propiedades
Fórmula molecular |
C23H31N3O |
|---|---|
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
1-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C23H31N3O/c1-27-23-10-6-5-7-20(23)19-24-13-11-22(12-14-24)26-17-15-25(16-18-26)21-8-3-2-4-9-21/h2-10,22H,11-19H2,1H3 |
Clave InChI |
GZQINONVIBFLDJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 5-{[(5-bromo-2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495918.png)

![7-fluoro-5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylic acid](/img/structure/B12495933.png)
![2,6-dibenzyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole](/img/structure/B12495935.png)

![ethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate](/img/structure/B12495943.png)
![2-(4-Methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B12495948.png)
![methyl 2-{3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B12495956.png)


![Ethyl 5-[(4-methylbenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12495969.png)
![1-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495972.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B12495973.png)
![2-Methoxy-5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]benzaldehyde](/img/structure/B12495983.png)
